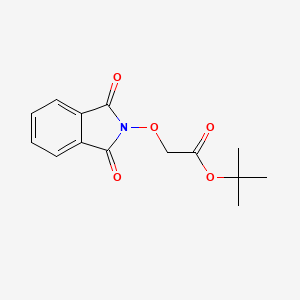
Tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate
Cat. No. B8693975
M. Wt: 277.27 g/mol
InChI Key: RCVSZLDUGCXEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04794108
Procedure details


In N,N-dimethylformamide (200 ml) ar dissolved 24.5 g (0.15 mole) of N-hydroxyphthalimide and 29.3 g (0.15 mole) of tert-butyl bromoacetate, and 20.7 g (0.15 mole) of powdered potassium carbonate is added to the solution under ice-cooling with stirring. The reaction solution is stirred under ice-cooling for 30 minutes and then at room temperature for 20 hours, and poured into 2 l of ice cold water. The crystals that separate out are recovered by filtration, washed with 1 l of water and 500 ml of hexane successively and dried under reduced pressure at 40° C. to give 39.7 g (95.5%) of N-(tert-butoxycarbonylmethoxy)phthalimide as colorless crystals. This product is to be used in the subsequent reaction, and part of this product, when recrystallized from etyyl acetate-n-hexane (1:2), exhibits a melting point of 145°-146° C.
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step One





Yield
95.5%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].Br[CH2:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[C:18]([O:17][C:15]([CH2:14][O:1][N:2]1[C:3](=[O:12])[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:5]2[C:6]1=[O:7])=[O:16])([CH3:21])([CH3:20])[CH3:19] |f:2.3.4|
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
29.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
20.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the solution under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction solution is stirred under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals that separate out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1 l of water and 500 ml of hexane successively
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 40° C.
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)CON1C(C=2C(C1=O)=CC=CC2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 39.7 g | |
| YIELD: PERCENTYIELD | 95.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
